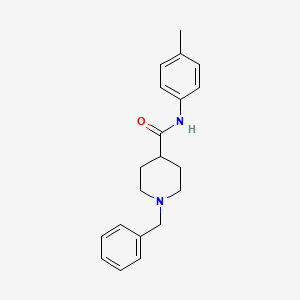![molecular formula C36H36O2P2 B4968574 1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene](/img/structure/B4968574.png)
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene is a complex organic compound featuring multiple phosphoryl groups and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene typically involves multi-step organic reactions. The process begins with the preparation of bis(2-methylphenyl)phosphine oxide, which is then reacted with appropriate benzyl halides under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphoryl derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the phosphoryl groups to phosphine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce phosphine-containing compounds.
Aplicaciones Científicas De Investigación
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylphenyl) phenyl phosphate
- [1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide
Uniqueness
Compared to similar compounds, 1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene stands out due to its multiple phosphoryl groups and the specific arrangement of methylphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1-[[2-[bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O2P2/c1-27-15-5-11-21-33(27)39(37,34-22-12-6-16-28(34)2)25-31-19-9-10-20-32(31)26-40(38,35-23-13-7-17-29(35)3)36-24-14-8-18-30(36)4/h5-24H,25-26H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNUABIGJIKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC2=CC=CC=C2CP(=O)(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5,6-Tetrachloro-11-prop-2-enoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)


![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4968509.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4968511.png)


![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4968529.png)
![3-(diphenylmethyl)-N-ethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4968537.png)
![N-(4-ACETYLPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4968552.png)

![METHYL 3-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4968564.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
